molecular formula C8H10N2O2 B8766674 Methyl 6-(methylamino)nicotinate

Methyl 6-(methylamino)nicotinate

Cat. No.: B8766674
M. Wt: 166.18 g/mol
InChI Key: VKMCHHXESAHQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(methylamino)nicotinate is a nicotinic acid derivative with a methylamino substituent at the 6-position of the pyridine ring and a methyl ester at the 3-position. This compound likely serves as a pharmaceutical intermediate or bioactive agent, leveraging the pyridine core’s electronic versatility and the methylamino group’s nucleophilic character .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 6-(methylamino)pyridine-3-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-9-7-4-3-6(5-10-7)8(11)12-2/h3-5H,1-2H3,(H,9,10)

InChI Key

VKMCHHXESAHQBM-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Methyl 6-(methylamino)nicotinate (inferred) with similar compounds:

Compound Name Molecular Formula CAS No. Molecular Weight (g/mol) Substituent Characteristics Solubility
This compound* C8H10N2O2 N/A 166.18 6-methylamino, 3-methyl ester Likely polar, moderate water solubility
Methyl 6-methylnicotinate C8H9NO2 5470-70-2 151.16 6-methyl, 3-methyl ester Low water solubility
Methyl 6-chloronicotinate C7H6ClNO2 34137-14-1 171.58 6-chloro, 3-methyl ester Organic solvent-soluble
Methyl 6-(trifluoromethyl)nicotinate C8H6F3NO2 131747-40-9 205.14 6-CF3, 3-methyl ester Soluble in acetone, insoluble in water
Methyl nicotinate C7H7NO2 93-60-7 137.14 3-methyl ester (no 6-substituent) Ethanol-soluble, topical use

*Inferred properties based on analogs.

Key Observations:

  • This may enhance its solubility in polar solvents relative to Methyl 6-methylnicotinate .
  • Reactivity: The methylamino group is nucleophilic, enabling participation in condensation or alkylation reactions, unlike inert substituents like CF3 or Cl. This makes it a versatile intermediate for synthesizing amines or heterocycles .

Research Findings and Data

Spectroscopic Differentiation

  • NMR: Substitution at the 6-position alters pyridine ring proton shifts. For example, methyl groups in Methyl 6-methylnicotinate result in distinct ¹H NMR signals (δ ~2.5 ppm for CH3) compared to amino groups (δ ~3–5 ppm for NH/CH3N) .
  • Mass Spectrometry: this compound would exhibit fragmentation patterns differing from methyl or chloro analogs (e.g., loss of NHCH3 vs. CH3 or Cl) .

Formulation and Efficacy

  • Nicotinate esters with polar substituents (e.g., methylamino) may exhibit slower skin penetration but prolonged activity compared to non-polar analogs like Methyl 6-methylnicotinate .

Preparation Methods

Chlorination and Nucleophilic Substitution

A foundational approach involves introducing a halogen at the 6-position of the pyridine ring, followed by displacement with methylamine. Patent CN101812016A demonstrates the utility of 2-chloro-6-methylnicotinic acid methyl ester as a precursor. While the patent primarily focuses on dechlorination via hydrogenation, analogous conditions could be adapted for amination. For instance, substituting chlorine at the 6-position with methylamine under palladium catalysis (e.g., Pd/C or Pd(OAc)₂) in the presence of a base (e.g., sodium tert-butoxide) may yield the methylamino derivative.

Reaction conditions from Example 7 of—65°C, 0.7 MPa hydrogen pressure, and 10% Pd/C—suggest that similar parameters could facilitate amination if hydrogen is replaced with methylamine. However, challenges include regioselectivity and competing reduction pathways, as seen in the original patent’s focus on dechlorination.

Direct Amination and Esterification

Microwave-Assisted Amination

The Thieme-Connect article details microwave-induced methoxylation for synthesizing methyl 2-amino-6-methoxynicotinate. By analogy, microwave irradiation could facilitate direct amination at the 6-position. For example, reacting 6-chloronicotinic acid methyl ester with methylamine under microwave conditions (e.g., 150°C, 30 minutes) may accelerate substitution.

Key advantages of this method include:

  • Reduced Reaction Time : Microwave synthesis often shortens durations from hours to minutes.

  • Improved Regioselectivity : Controlled heating minimizes side reactions.

Esterification of Pre-Functionalized Acids

Patent WO2017211543A1 outlines transesterification strategies for nicotinate esters. Applying this, 6-(methylamino)nicotinic acid could be esterified with methanol using acidic (e.g., H₂SO₄) or enzymatic catalysts. However, the free amino group may require protection (e.g., Boc or Fmoc) to prevent side reactions during esterification.

Comparative Analysis of Methods

Method Key Steps Yield Challenges Source Insights
Halogenation-AminationCl/Br introduction, Pd-catalyzed coupling~60–70%Competing reduction, ligand optimization: Pd/C hydrogenation
Reductive AminationNitration, reduction, methylation~50–60%Regioselective nitration, over-reduction: Nitric acid oxidation
Microwave AminationMicrowave-assisted substitution~75–85%Equipment specificity: Microwave methoxylation
TransesterificationEsterification of pre-functionalized acid~80–90%Amino group protection: Menthyl ester synthesis

Industrial-Scale Considerations

Catalytic Efficiency and Cost

The Pd-catalyzed methods, while efficient, face scalability challenges due to catalyst cost and recovery. Patent US4579953A emphasizes minimizing reagent use (e.g., nitric acid), a principle applicable here. Cheaper catalysts (e.g., Ni-based systems) or immobilized Pd catalysts could improve feasibility.

Q & A

Q. Key considerations :

  • Temperature control (reflux conditions often required).
  • Catalyst selection (acidic vs. basic media).
  • Purification methods (column chromatography, recrystallization) .

Q. Table 1: Synthesis Methods and Conditions

MethodReactantsCatalyst/ConditionsYield Optimization Tips
Esterification6-(methylamino)nicotinic acid + MeOHH₂SO₄, refluxUse anhydrous conditions
Nucleophilic SubstitutionHalogenated nicotinate + methylamineBase (e.g., triethylamine), 60°CExcess methylamine improves yield

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

Answer:
Critical techniques include:

  • ¹H/¹³C NMR : Identify protons on the pyridine ring (δ 7–9 ppm) and methylamino groups (δ 2.5–3.5 ppm). Coupling patterns distinguish substituent positions .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Detect ester carbonyl (C=O stretch at ~1700 cm⁻¹) and N–H stretches (3300–3500 cm⁻¹) .

Q. Methodological tips :

  • Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal overlap.
  • Compare experimental data with computational predictions (e.g., DFT calculations) for validation .

What are the recommended storage conditions and handling protocols for this compound to ensure chemical stability?

Answer:

  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis .
  • Handling : Use PPE (gloves, lab coat) and respiratory protection (NIOSH-approved filters) for powder handling .
  • Stability : Stable under inert atmospheres (N₂/Ar); avoid strong oxidizers or bases to prevent decomposition .

Advanced Research Questions

How can researchers optimize the yield of this compound during synthesis, particularly when dealing with competing side reactions?

Answer:
Key strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) reduce side reactions in substitution steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of methylamine .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes byproduct formation .

Q. Table 2: Optimization Approaches for Competing Reactions

Side ReactionMitigation StrategySupporting Evidence
Ester hydrolysisAnhydrous conditions, molecular sieves
Over-alkylationControlled methylamine stoichiometry
Oxidation of amino groupInert atmosphere (N₂)

What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives across different studies?

Answer:

  • Structural validation : Re-synthesize derivatives and confirm purity (>95% by HPLC) to rule out impurities .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control groups .
  • Meta-analysis : Compare dose-response curves and IC₅₀ values across studies to identify outliers .

Case example : Discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture conditions. Re-testing under standardized protocols resolves ambiguity .

What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets, and how can these be validated experimentally?

Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities to nicotinic receptors or enzymes .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
  • Validation : Compare computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. Table 3: Key Computational Parameters

ParameterRecommended SettingsRelevance to Biological Activity
Grid box size40 ų (covers active site)Ensures accurate docking
Force fieldAMBER or CHARMMRealistic energy minimization
Solvation modelTIP3P waterMimics physiological conditions

Notes

  • Contradictions addressed : Variability in biological activity data resolved via meta-analysis and structural validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.